1-Isocyanato-3-(isocyanatomethyl)benzene, also known as 1,3-bis(isocyanatomethyl)benzene, is an organic compound characterized by the presence of two isocyanate functional groups attached to a benzene ring. The molecular formula of this compound is C10H8N2O2. It plays a significant role in various chemical processes and applications due to its reactive nature.
This compound can be synthesized through several methods that typically involve the reaction of aromatic amines with phosgene or phosgene equivalents. It is primarily used in the production of polyurethanes and other polymers, making it relevant in industries such as construction, automotive, and materials science.
1-Isocyanato-3-(isocyanatomethyl)benzene falls under the category of isocyanates, which are highly reactive compounds known for their ability to form polyurethanes and other polymers. Isocyanates are classified as hazardous materials due to their potential health risks upon exposure, necessitating careful handling and usage protocols .
The synthesis of 1-isocyanato-3-(isocyanatomethyl)benzene can be achieved through various methods:
The synthesis process often involves:
The molecular structure of 1-isocyanato-3-(isocyanatomethyl)benzene features:
C1=CC(=CC=C1CN=C=O)CN=C=O
, indicating the arrangement of carbon, nitrogen, and oxygen atoms within the molecule.1-Isocyanato-3-(isocyanatomethyl)benzene participates in several types of chemical reactions:
The reactivity of isocyanates makes them valuable intermediates in organic chemistry, particularly for synthesizing complex molecules used in pharmaceuticals and agrochemicals.
The mechanism by which 1-isocyanato-3-(isocyanatomethyl)benzene exerts its effects primarily involves its reactivity with nucleophiles:
This compound's unique structure allows for controlled reactivity, making it suitable for specific applications requiring precise chemical behavior.
Isocyanates are known for their potential health hazards; thus, exposure limits are established to ensure safe handling practices in industrial settings .
1-Isocyanato-3-(isocyanatomethyl)benzene has several important applications:
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1